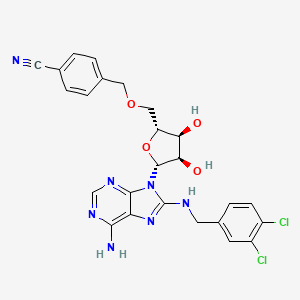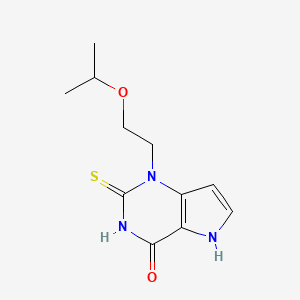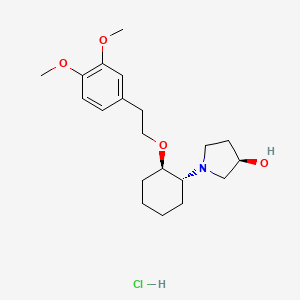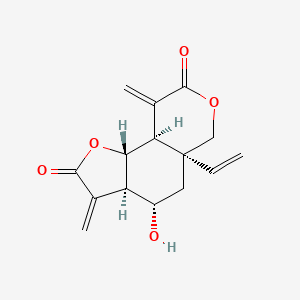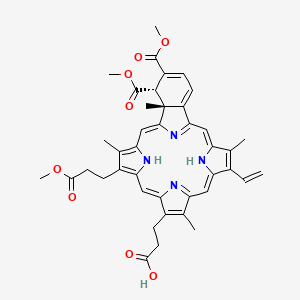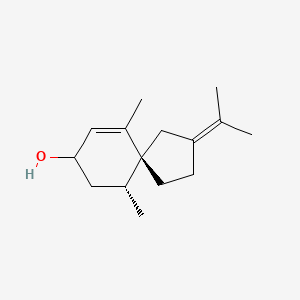
Bromure de sépantronium
Vue d'ensemble
Description
YM155, également connu sous le nom de bromure de sepantronium, est une petite molécule initialement identifiée comme un inhibiteur puissant de la survivine, un membre de la famille des protéines inhibitrices de l'apoptose. La survivine est surexprimée dans de nombreux types de cancer, ce qui en fait une cible pour la thérapie anticancéreuse. YM155 a montré des résultats prometteurs dans des études précliniques en induisant la mort cellulaire dans diverses lignées de cellules cancéreuses, y compris le cancer du poumon non à petites cellules, le cancer rénal, les glioblastomes, le cancer du sein triple négatif, le cancer de la prostate et la leucémie aiguë myéloïde .
Applications De Recherche Scientifique
YM155 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of survivin and its effects on cell death pathways.
Biology: Investigated for its role in inducing apoptosis in cancer cells and its potential as a therapeutic agent.
Medicine: Explored in clinical trials for the treatment of various cancers, including non-small cell lung cancer, prostate cancer, and acute lymphoblastic leukemia.
Industry: Potential applications in the development of new cancer therapies and as a lead compound for drug discovery
Mécanisme D'action
Target of Action
Sepantronium bromide, also known as YM155, is a potent, selective small-molecule inhibitor of survivin . Survivin is an anti-apoptotic protein that plays a crucial role in the regulation of cell division and inhibition of apoptosis .
Mode of Action
The mechanism of action of sepantronium bromide is mediated via a 2-kb promoter region in the survivin IAP gene, causing survivin downregulation . This suppression of survivin expression leads to the activation of caspases and induction of apoptosis . Additionally, sepantronium bromide generates reactive oxygen species (ROS) in the mitochondria, contributing to its cytotoxic effects on cancer cells .
Biochemical Pathways
The suppression of survivin by sepantronium bromide affects multiple biochemical pathways. It accelerates the intrinsic apoptosis of mature cells through the upregulation of caspase-9 and caspase-3 . It also stimulates oxidative stress via the reduction of glutathione peroxidase and induction of malondialdehyde . Furthermore, it has been found to interrupt the binding sites of certain transcription factors on the promoters of target genes .
Result of Action
The primary result of sepantronium bromide’s action is the induction of apoptosis in cancer cells . This is achieved through the suppression of survivin expression and the generation of ROS . These effects contribute to the drug’s cytotoxic effects on cancer cells .
Analyse Biochimique
Biochemical Properties
Sepantronium Bromide is a potent inhibitor of survivin, with an IC50 of 0.54 nM . It inhibits the expression of survivin by suppressing the transcription of the survivin gene promoter . It does not significantly inhibit the activity of the SV40 promoter . It has been observed to slightly inhibit the interaction between Survivin and XIAP .
Cellular Effects
Sepantronium Bromide has been shown to have significant effects on various types of cells. It effectively inhibits human cancer cell lines (mutated or truncated p53), such as PC-3, PPC-1, DU145, TSU-Pr1, 22Rv1, SK-MEL-5, and A375, with IC50 ranging from 2.3 to 11 nM .
Molecular Mechanism
The molecular mechanism of Sepantronium Bromide involves its binding to the survivin promoter, thereby inhibiting the transcription of the survivin gene and reducing the expression of survivin . This leads to the promotion of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
It has been shown to have a dose-proportional exposure in plasma across all tested dose ranges .
Dosage Effects in Animal Models
In animal models, Sepantronium Bromide has shown to inhibit tumor growth without significant weight loss or decrease in blood cell count . At a dose of 5 mg/kg, it showed 80% TGI in PC-3 orthotopic xenografts .
Transport and Distribution
It has been shown to be highly distributed in tumor tissues in vivo .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the nucleus where it interacts with the survivin promoter to inhibit its transcription .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : YM155 est synthétisé par un processus en plusieurs étapes impliquant la formation d'un sel d'imidazolium. La voie de synthèse comprend généralement les étapes suivantes :
- Formation du cycle imidazole.
- Alkylation du cycle imidazole pour former le sel d'imidazolium.
- Bromation pour introduire l'ion bromure.
Méthodes de production industrielle : La production industrielle de YM155 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :
- L'utilisation de matières premières de haute pureté.
- Des conditions de réaction contrôlées telles que la température, la pression et le pH.
- Des étapes de purification, y compris la cristallisation et la chromatographie pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : YM155 subit diverses réactions chimiques, notamment :
Oxydation : YM155 peut être oxydé dans des conditions spécifiques, conduisant à la formation d'espèces réactives de l'oxygène.
Réduction : Les réactions de réduction impliquant YM155 peuvent conduire à la formation d'intermédiaires réduits.
Substitution : YM155 peut subir des réactions de substitution, en particulier en présence de nucléophiles.
Réactifs et conditions courantes :
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Borohydrure de sodium ou autres agents réducteurs.
Substitution : Nucléophiles tels que les amines ou les thiols.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de YM155 peut conduire à la formation de dérivés oxydés, tandis que les réactions de substitution peuvent entraîner la formation de composés imidazolium substitués .
4. Applications de la recherche scientifique
YM155 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la survivine et ses effets sur les voies de mort cellulaire.
Biologie : Étudié pour son rôle dans l'induction de l'apoptose dans les cellules cancéreuses et son potentiel en tant qu'agent thérapeutique.
Médecine : Exploré dans des essais cliniques pour le traitement de divers cancers, y compris le cancer du poumon non à petites cellules, le cancer de la prostate et la leucémie lymphoblastique aiguë.
Industrie : Applications potentielles dans le développement de nouvelles thérapies anticancéreuses et comme composé principal pour la découverte de médicaments
5. Mécanisme d'action
YM155 exerce ses effets en ciblant la survivine, une protéine qui inhibe l'apoptose et favorise la prolifération cellulaire. Le composé se lie à la région promotrice du gène de la survivine, conduisant à une régulation négative de l'expression de la survivine. Cela entraîne l'activation des voies apoptotiques et l'induction de la mort cellulaire dans les cellules cancéreuses. De plus, YM155 s'est avéré induire des dommages à l'ADN et activer la voie de réponse aux dommages à l'ADN, contribuant ainsi davantage à ses effets cytotoxiques .
Composés similaires :
Embeline : Un autre petit inhibiteur moléculaire de la survivine.
LCL161 : Une petite molécule qui cible les protéines inhibitrices de l'apoptose.
Birinapant : Une petite molécule bivalente qui cible les protéines inhibitrices de l'apoptose.
Unicité de YM155 : YM155 est unique dans sa capacité à inhiber puissamment l'expression de la survivine et à induire l'apoptose dans une large gamme de lignées de cellules cancéreuses. Contrairement aux autres inhibiteurs de la survivine, YM155 a montré une efficacité significative dans les études précliniques et a été bien toléré dans les essais cliniques. Sa capacité à induire des dommages à l'ADN et à activer la voie de réponse aux dommages à l'ADN le distingue encore plus des autres composés similaires .
Comparaison Avec Des Composés Similaires
Embelin: Another small molecule inhibitor of survivin.
LCL161: A small molecule that targets inhibitor of apoptosis proteins.
Birinapant: A bivalent small molecule that targets inhibitor of apoptosis proteins.
Uniqueness of YM155: YM155 is unique in its ability to potently inhibit survivin expression and induce apoptosis in a wide range of cancer cell lines. Unlike other survivin inhibitors, YM155 has shown significant efficacy in preclinical studies and has been well-tolerated in clinical trials. Its ability to induce DNA damage and activate the DNA damage response pathway further distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N4O3.BrH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIYUDDJPRGKNJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228817 | |
| Record name | Sepantronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781661-94-7 | |
| Record name | Sepantronium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=781661-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sepantronium bromide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781661947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sepantronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEPANTRONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5Q4J1CM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Although initially developed as a survivin suppressant, research suggests that Sepantronium bromide's primary mode of action is the induction of DNA damage through the generation of reactive oxygen species (ROS). [, , ] This DNA damage subsequently triggers a cascade of downstream effects, including cell cycle arrest, apoptosis, and potentially parthanatos. [, ]
A: Sepantronium bromide, a quinone-based compound, undergoes a 2-electron reductive activation that leads to the generation of ROS. [] This process can occur independently of oxygen and hydrogen peroxide, distinguishing it from typical quinone mechanisms. []
A: The DNA damage inflicted by Sepantronium bromide activates DNA damage response pathways, leading to cell cycle arrest and ultimately cell death. [, ] Interestingly, in some esophageal squamous-cell carcinoma cell lines, Sepantronium bromide has been shown to switch radiation-induced senescence to apoptosis, further enhancing radiosensitivity. []
ANone: The molecular formula of Sepantronium bromide is C17H17BrN4O2S. It has a molecular weight of 409.3 g/mol.
A: While specific spectroscopic data is not provided in the provided abstracts, they mention techniques such as circular dichroism, absorption spectroscopy, and mass spectrometry being used to characterize the compound and its interactions. [, ]
A: Yes, molecular modeling studies have been conducted to investigate the interaction of Sepantronium bromide with DNA. [] These studies suggested that Sepantronium bromide does not interact with DNA in a manner that would cause intercalation, challenging the initial assumptions about its mechanism of action. []
ANone: The provided abstracts do not delve into specific SAR studies for Sepantronium bromide.
A: Sepantronium bromide is known to be light-sensitive. [] This sensitivity necessitates careful handling and storage procedures to maintain its efficacy.
A: Yes, researchers are investigating the use of liposomal formulations and polymeric nanoparticles to encapsulate Sepantronium bromide. [, ] These strategies aim to enhance drug stability, prolong circulation time, and improve delivery to target tissues, such as glioblastoma cells. [, ]
A: Studies in Japanese patients with advanced solid tumors demonstrated that Sepantronium bromide exhibits dose proportionality in its pharmacokinetics. [] Additionally, renal impairment has been found to influence the pharmacokinetics of the compound. []
A: A study comparing Sepantronium bromide pharmacokinetics in US and Japanese patients with solid tumors or non-Hodgkin lymphoma found no significant differences between the two populations. []
A: Research indicates that Sepantronium bromide faces challenges in penetrating the blood-brain barrier, limiting its efficacy in treating conditions like glioblastoma. [] Nanoparticle formulations are being explored to overcome this limitation. []
A: Sepantronium bromide exhibits potent anti-proliferative activity against a wide range of cancer cell lines, including those derived from melanoma, lymphoma, lung cancer, prostate cancer, and breast cancer. [, , ] It induces cell cycle arrest and apoptosis in these cell lines. []
A: Yes, Sepantronium bromide has shown promising anti-tumor activity in various xenograft models, including those of esophageal squamous-cell carcinoma, hepatoblastoma, and diffuse large B-cell lymphoma. [, , ] These studies highlight its potential as a single agent or in combination with other therapies.
A: Sepantronium bromide has been evaluated in multiple Phase I and II clinical trials for various cancer types. [, , , ] While early-phase trials showed promising signals, later-phase trials, particularly those combining Sepantronium bromide with docetaxel for melanoma or breast cancer, did not meet their primary endpoints. [, ]
A: Resistance to Sepantronium bromide can arise from persistent activation of the DNA damage response pathway and upregulation of antioxidant mechanisms, such as increased glutathione levels. [] Additionally, feedback loops involving NRF2 and FoxO transcription factors contribute to Sepantronium bromide resistance, particularly in triple-negative breast cancer cells. []
A: The provided abstracts mention hematological toxicities, such as neutropenia and thrombocytopenia, as the most common adverse events observed in clinical trials of Sepantronium bromide. [, ]
A: Yes, researchers are developing anti-GD2 immunoliposomes to deliver Sepantronium bromide specifically to neuroblastoma tumor cells. [] This approach aims to enhance the drug's efficacy and reduce off-target effects. []
A: Research suggests that proteins involved in the DNA damage response pathway might serve as more appropriate biomarkers for predicting Sepantronium bromide efficacy than survivin levels. [] Additionally, a study using PET imaging with [11C]YM155 showed promise in predicting response to Sepantronium bromide. []
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method utilized for the quantification of Sepantronium bromide in biological matrices like mouse plasma. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



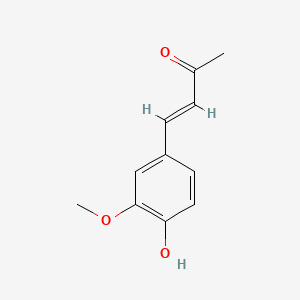
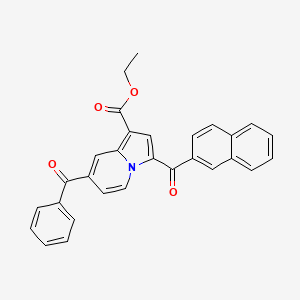
![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)
